2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1423029-25-7) is a bicyclic organic compound featuring a seven-membered 3-oxocycloheptyl ring fused to a 2,3-dihydro-1H-isoindole-1,3-dione core. This structure combines a ketone-functionalized cycloheptane with a phthalimide-derived moiety, imparting unique steric and electronic properties.
Properties
IUPAC Name |
2-(3-oxocycloheptyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-11-6-2-1-5-10(9-11)16-14(18)12-7-3-4-8-13(12)15(16)19/h3-4,7-8,10H,1-2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBLZWKNRAQYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC(C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-25-7 | |
| Record name | 2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which are critical for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Cycloalkyl-Substituted Isoindole-1,3-dione Derivatives
2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 409109-10-0)
- Structure : Differs by a six-membered 3-oxocyclohexyl ring instead of cycloheptyl.
- Molecular Formula: C₁₄H₁₃NO₃ (MW: 243.26) .
- Key Differences: Ring Size: Cyclohexyl’s smaller ring reduces steric hindrance and increases rigidity compared to the more flexible cycloheptyl analog.
2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Structure : Features a dioxopiperidinyl substituent instead of oxocycloalkyl.
- Key Differences :
- Functional Groups : The dioxopiperidinyl group introduces hydrogen-bonding sites (ketones and NH), enhancing interactions with biological targets like proteolysis-targeting chimeras (PROTACs) .
- Pharmacological Relevance : Demonstrated utility in targeted protein degradation (e.g., androgen receptor inhibitors) due to its E3 ligase-binding capability .
Heterocyclic and Functionalized Derivatives
2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1240574-51-9)
- Structure : Incorporates a nitro-pyrazole ethyl chain.
- Molecular Formula : C₁₃H₁₀N₄O₄ (MW: 286.24) .
- Applications: Used as a heterocyclic building block in drug discovery .
2-[2-(Morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 173336-67-9)
Dimeric and Polycyclic Derivatives
2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione (CAS: 607-26-1)
- Structure : Dimeric phthalimide linked by an ethylene bridge.
- Key Differences: Symmetry: The dimeric structure may exhibit unique crystallographic packing behavior and higher melting points. Applications: Limited to material science due to reduced pharmacological specificity .
Physicochemical and Pharmacological Insights
Structural Impact on Properties
| Property | 2-(3-oxocycloheptyl) | 2-(3-oxocyclohexyl) | 2-(2,6-dioxopiperidin-3-yl) |
|---|---|---|---|
| Molecular Weight | ~257.3 (estimated) | 243.26 | 259.23 |
| logP (Estimated) | ~1.8 | ~1.5 | ~0.9 |
| Hydrogen Bond Acceptors | 3 | 3 | 5 |
| Applications | Heterocyclic synthesis | Organic synthesis | Targeted protein degradation |
- Cycloheptyl vs.
- Dioxopiperidinyl vs. Oxocycloalkyl : The former’s hydrogen-bonding capacity makes it more suitable for protein-protein interaction inhibitors .
Biological Activity
The compound 2-(3-oxocycloheptyl)-2,3-dihydro-1H-isoindole-1,3-dione is a member of the isoindole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and other potential therapeutic effects.
- Chemical Formula: C14H13NO3
- Molecular Weight: 243.26 g/mol
- CAS Number: 409109-10-0
- IUPAC Name: 2-(3-oxocycloheptyl)isoindole-1,3-dione
Biological Activity Overview
Research has indicated that isoindole derivatives exhibit significant biological activities, particularly in cancer treatment. The specific compound under discussion has shown promising results in various studies.
Anticancer Activity
A study evaluated the anticancer potential of isoindole derivatives against lung adenocarcinoma (A549) cells. The results demonstrated that compounds derived from isoindole, including this compound, exhibited inhibitory effects on cell viability.
Key Findings:
- In Vitro Studies: The compound showed a dose-dependent reduction in A549 cell viability with an IC50 value determined through MTT assays.
- In Vivo Studies: In a xenograft model using nude mice, the administration of this compound resulted in significant tumor size reduction compared to control groups. The study monitored tumor growth over a period of 60 days, assessing both survival rates and weight changes among treated mice .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Tyrosine Kinase Enzymes: Some isoindole derivatives have been identified as potential inhibitors of tyrosine kinase enzymes, which play a crucial role in cancer cell proliferation.
- Induction of Apoptosis: The compound may induce apoptosis in cancer cells through various signaling pathways.
Research Case Studies
Several studies have focused on the biological activity of isoindole derivatives:
Safety and Toxicological Profile
Toxicological assessments are critical in evaluating the safety profile of new compounds. Preliminary studies indicate that while the compound shows potent anticancer activity, further investigations are necessary to determine its safety and potential side effects in human applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
